Sodium dibutyl sulfosuccinate

Catalog No.
S14691784
CAS No.
5144-51-4
M.F
C12H22NaO7S+
M. Wt
333.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dibutyl sulfosuccinate

CAS Number

5144-51-4

Product Name

Sodium dibutyl sulfosuccinate

IUPAC Name

sodium;1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid

Molecular Formula

C12H22NaO7S+

Molecular Weight

333.36 g/mol

InChI

InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1

InChI Key

JLABKOUORPVZCA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+]

Sodium dibutyl sulfosuccinate, commonly known as dioctyl sodium sulfosuccinate, is an anionic surfactant characterized by its dual long-chain fatty acid structure. It is the sodium salt of sulfosuccinic acid and is recognized for its excellent wetting, emulsifying, and dispersing properties. The chemical formula for sodium dibutyl sulfosuccinate is C20H37O7S.NaC_{20}H_{37}O_{7}S.Na, with a molecular weight of approximately 444.56 g/mol. This compound appears as a white waxy solid that is soluble in both organic solvents and water, albeit slowly .

The synthesis of sodium dibutyl sulfosuccinate typically involves a two-step reaction process:

  • Esterification: The first step involves the reaction of maleic anhydride with 2-ethylhexanol to form dioctyl maleate. This reaction occurs at elevated temperatures (60-130°C) under stirring conditions to facilitate the esterification process .
  • Sulfonation: In the second step, dioctyl maleate is reacted with sodium bisulfite under heating conditions to yield sodium dibutyl sulfosuccinate. This reaction also requires careful control of temperature and stirring to ensure complete conversion .
Maleic Anhydride 2 EthylhexanolDioctyl Maleate\text{Maleic Anhydride 2 Ethylhexanol}\rightarrow \text{Dioctyl Maleate}
Dioctyl Maleate Sodium BisulfiteSodium Dibutyl Sulfosuccinate\text{Dioctyl Maleate Sodium Bisulfite}\rightarrow \text{Sodium Dibutyl Sulfosuccinate}

Sodium dibutyl sulfosuccinate exhibits notable biological activity, particularly in its role as a surfactant in pharmaceutical formulations. It serves as a laxative by softening stool through its ability to increase the water content in the intestines, thereby facilitating bowel movements. Additionally, it has been studied for its potential applications in drug delivery systems due to its surfactant properties, which enhance the solubility and bioavailability of various pharmaceuticals .

The synthesis methods for sodium dibutyl sulfosuccinate can be categorized into two primary steps:

  • Esterification: Maleic anhydride is reacted with 2-ethylhexanol in a stainless steel reactor at controlled temperatures (60-130°C). The reaction is monitored until the desired esterification level is achieved.
  • Sulfonation: The resulting dioctyl maleate undergoes sulfonation by reacting with an aqueous solution of sodium bisulfite at elevated temperatures (70-90°C) to produce sodium dibutyl sulfosuccinate .

Sodium dibutyl sulfosuccinate finds extensive application across various industries due to its surfactant properties:

  • Pharmaceuticals: Used as a stool softener and in drug formulations to improve solubility.
  • Cosmetics: Acts as an emulsifying agent in creams and lotions.
  • Food Industry: Functions as a wetting agent in powdered food products.
  • Agriculture: Utilized as a dispersing agent in pesticide formulations.
  • Textiles: Serves as a wetting agent during dyeing processes .

Studies on the interactions of sodium dibutyl sulfosuccinate reveal its ability to form micelles and aggregates in various solvent environments. In hydrophobic solvents, it tends to form reverse micelles, while in polar solvents like water, it forms lamellar structures. These interactions are crucial for its effectiveness as a surfactant and are influenced by factors such as solvent polarity and concentration .

Sodium dibutyl sulfosuccinate belongs to the family of sulfosuccinates, which includes other compounds with similar structures but varying properties. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Sodium dodecyl sulfateAnionic surfactantStronger detergent properties; widely used in cleaning
Sodium lauryl sulfateAnionic surfactantCommonly used in personal care products; higher foaming
Sodium bis(2-ethylhexyl) sulfosuccinateAnionic surfactantSimilar emulsifying properties but different chain length
Sodium octyl sulfateAnionic surfactantLower toxicity; used in food applications

Uniqueness of Sodium Dibutyl Sulfosuccinate

Sodium dibutyl sulfosuccinate is unique due to its specific chain length (two butyl groups) which provides it with mild surfactant properties that are less irritating compared to other stronger surfactants like sodium dodecyl sulfate. Its balance between effectiveness and gentleness makes it suitable for sensitive applications such as pharmaceuticals and cosmetics .

Historical Evolution of Industrial Synthesis Pathways

The development of sodium dibutyl sulfosuccinate traces its roots to early 20th-century advancements in surfactant chemistry. Initial methodologies for sulfosuccinate esters emerged from the work of Coleman R. Caryl and Alphons O. Jaeger in 1937, who patented sodium dioctyl sulfosuccinate (Aerosol OT) as a versatile detergent. While dibutyl variants were not commercialized until later, their synthesis principles mirror those of longer-chain analogues.

Early industrial routes relied on two-step processes:

  • Esterification: Maleic anhydride reacted with butanol to form dibutyl maleate.
  • Sulfonation: The maleate ester underwent sulfonation with sodium bisulfite, introducing the sulfonate group at the central succinate carbon.

By the mid-20th century, modifications aimed at improving yield and scalability included optimizing stoichiometric ratios and transitioning from batch to continuous reactors. For instance, excess butanol (molar ratio 2.5:1 relative to maleic anhydride) became standard to drive esterification to completion.

Catalytic Mechanisms in Esterification Processes

The esterification of maleic anhydride with butanol is acid-catalyzed. p-Toluenesulfonic acid (pTSA) is widely employed due to its high protonating capacity and thermal stability. The mechanism proceeds as follows:

  • Protonation: Maleic anhydride’s carbonyl oxygen is protonated, enhancing electrophilicity.
  • Nucleophilic Attack: Butanol’s hydroxyl group attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Water Elimination: The intermediate collapses, releasing water and yielding dibutyl maleate.

Kinetic studies reveal a second-order dependence on maleic anhydride and butanol concentrations, with an activation energy ($$E_a$$) of approximately $$45 \, \text{kJ/mol}$$. Elevated temperatures (110–130°C) accelerate the reaction but risk side reactions, necessitating careful thermal control.

The subsequent sulfonation step involves sodium bisulfite addition to the maleate double bond:
$$
\text{Dibutyl maleate} + \text{NaHSO}_3 \rightarrow \text{Dibutyl sulfosuccinate} + \text{H}^+
$$
This Michael-like addition proceeds via radical intermediates, with sulfite ions attacking the electron-deficient alkene.

Solvent-Free Production Techniques

Modern synthesis emphasizes solvent-free protocols to reduce environmental impact and purification costs. Key advancements include:

  • Neat Reaction Systems: Using excess butanol as both reactant and solvent eliminates external solvents. At 120°C, this approach achieves >90% esterification yield within 4 hours.
  • Microwave Assistance: Microwave irradiation enhances reaction rates by uniformly heating the reaction mixture, reducing time to 1.5 hours while maintaining yields.
  • Reactive Distillation: Continuous removal of water via distillation shifts equilibrium toward ester formation, achieving near-quantitative conversion.

Table 1 compares traditional and solvent-free methods:

ParameterTraditional MethodSolvent-Free Method
Reaction Time6–8 hours3–4 hours
Yield85–88%92–95%
Byproduct Formation8–10%3–5%
Energy ConsumptionHighModerate

Byproduct Formation and Reaction Optimization

Common byproducts include:

  • Monoesters: Incomplete esterification yields dibutyl maleate-monobutyl sulfosuccinate.
  • Isomerized Products: Maleate-to-fumarate isomerization under basic conditions, reducing sulfonation efficiency.
  • Sodium Sulfate: From residual bisulfite oxidation during neutralization.

Optimization strategies focus on:

  • Catalyst Loading: Maintaining pTSA at 0.5–1.0 wt% minimizes side reactions while ensuring rapid kinetics.
  • pH Control: Sulfonation at pH 4–5 prevents isomerization and bisulfite decomposition.
  • Post-Reaction Neutralization: Treating the crude product with sodium hydroxide ensures complete sulfonate salt formation.

Table 2 outlines byproduct mitigation techniques:

ByproductSourceMitigation Strategy
MonoestersIncomplete esterificationExcess butanol (2.5:1)
Fumarate isomersAlkaline conditionspH control (4–5)
Sodium sulfateBisulfite oxidationInert atmosphere

Interfacial Self-Assembly Dynamics

Sodium dibutyl sulfosuccinate exhibits distinctive interfacial self-assembly behavior characterized by its unique molecular architecture and amphiphilic properties [1]. The compound possesses a molecular formula of C₁₂H₂₂NaO₇S with a molecular weight of 333.36 grams per mole, featuring two butyl ester groups attached to a sulfonated succinate backbone [2]. This structural configuration enables the formation of well-defined interfacial assemblies through the coordinated arrangement of hydrophobic alkyl chains and hydrophilic sulfonate head groups [1].

The interfacial dynamics of sodium dibutyl sulfosuccinate are governed by its ability to reduce surface tension effectively at oil-water interfaces [3]. Experimental investigations using modified drop volume techniques at benzene-toluene and potassium chloride interfaces have demonstrated that interfacial tension decreases regularly with increasing surfactant concentration [3]. The surface excess concentration values calculated from the gradients of interfacial tension versus logarithmic concentration curves reveal the extent of molecular adsorption at the interface [3].

Molecular dynamics studies have elucidated the self-assembly response of sodium dibutyl sulfosuccinate in different solvent environments [4]. The compound forms small reverse micellar aggregates with aggregation numbers of approximately eight molecules in hydrophobic solvents such as dodecane [4]. In contrast, when exposed to polar solvents corresponding to water, the surfactant exhibits lamellar assembly behavior, demonstrating the profound influence of solvent polarity on interfacial organization [4].

The coordination between the sodium counterion and the polar head group significantly influences interfacial assembly dynamics [1]. Spectroscopic evidence indicates strong interactions between the carbonyl oxygen of the succinate backbone and the sodium ion, resulting in characteristic splitting of carbonyl stretch modes in vibrational spectra [1]. This coordination affects the overall molecular conformation and packing efficiency at interfaces [1].

ParameterValueReference
Molecular Weight333.36 g/mol [2]
Critical Micelle Concentration0.06-0.3 mM [5]
Surface Tension Reduction25-30 dyn/cm [6]
Aggregation Number (Reverse Micelles)~8 [4]

Micellar Phase Transition Mechanisms

The micellar phase transition mechanisms of sodium dibutyl sulfosuccinate are characterized by complex concentration-dependent and temperature-dependent behaviors [7] [8]. The critical micelle concentration exhibits significant variation depending on the solvent environment and presence of co-solutes, ranging from 0.06 to 0.3 millimolar in aqueous systems [5]. This variability reflects the compound's sensitivity to environmental factors and its ability to undergo phase transitions in response to changing conditions [7].

Thermodynamic analysis of micellization reveals that the process is spontaneous and exothermic, with negative standard Gibbs free energy values indicating favorable micelle formation [5]. The standard enthalpy of micellization exhibits positive values, suggesting that the process is endothermic in nature, while the positive entropy values indicate increased randomness in the hydrocarbon chains within the micellar core [5]. These thermodynamic parameters provide insight into the driving forces underlying phase transitions in sodium dibutyl sulfosuccinate systems [5].

The compound demonstrates unique phase behavior in mixed solvent systems, particularly in water-ethylene glycol mixtures [8]. Unlike conventional surfactants that show monotonic changes in critical micelle concentration with solvent composition, sodium dibutyl sulfosuccinate exhibits anomalous behavior with bisigmoidal surface tension isotherms when ethylene glycol content exceeds fifty percent [8]. This unusual behavior is attributed to hydrogen bonding between the surfactant molecules and ethylene glycol in the premicellar region [8].

Structural investigations using small-angle neutron scattering and dynamic light scattering techniques have revealed that sodium dibutyl sulfosuccinate forms cylindrical micelles rather than spherical aggregates at concentrations above the critical micelle concentration [9]. The transition from spherical to cylindrical morphology represents a significant departure from typical surfactant behavior and highlights the unique phase transition mechanisms governing this compound [9].

The phase behavior is further influenced by the presence of salts and cosurfactants, which can modify the effective critical packing parameter and induce transitions between different micellar morphologies [10]. Deep eutectic solvents, such as choline chloride-urea mixtures, promote the formation of nanosegregated structures with characteristic dimensions larger than conventional micelles [10].

Thermodynamic ParameterValueTemperature (K)Reference
Standard Gibbs Free Energy-25.4 kJ/mol293 [5]
Standard Enthalpy+15.2 kJ/mol293 [5]
Standard Entropy+136 J/mol·K293 [5]
Critical Micelle Concentration0.3 mM293 [5]

Cooperative Binding Phenomena in Complex Matrices

Sodium dibutyl sulfosuccinate exhibits pronounced cooperative binding phenomena when incorporated into complex matrices, demonstrating synergistic interactions that enhance its functional properties [11]. The compound's double-chain structure enables it to form stable associations with other surfactants, polymers, and biological macromolecules through multiple interaction mechanisms [11].

In mixed surfactant systems, sodium dibutyl sulfosuccinate displays strong synergistic behavior with zwitterionic surfactants, including dimethyldodecylammonio propane sulfonate and its homologs [11]. The extent of synergistic interactions increases with the hydrocarbon chain length of the zwitterionic component, indicating that hydrophobic interactions play a crucial role in cooperative binding [11]. Thermodynamic analysis reveals negative values for the excess free energy of micellization, confirming the stability of mixed micelles formed through cooperative binding [11].

The molecular architecture of sodium dibutyl sulfosuccinate facilitates cooperative binding through multiple interaction sites [1]. The sulfonate head group can engage in electrostatic interactions with cationic species, while the ester linkages provide additional binding sites through hydrogen bonding and dipole-dipole interactions [1]. The branched alkyl chains contribute to hydrophobic interactions and van der Waals forces, creating a multifaceted binding profile [1].

Spectroscopic investigations using Raman scattering and infrared absorption have revealed that cooperative binding phenomena are accompanied by characteristic changes in vibrational frequencies [1]. The carbonyl stretch modes exhibit splitting when the compound participates in cooperative binding, with bands observed at 1705-1707 and 1730-1732 wavenumbers corresponding to coordinated and hydrated carbonyl groups, respectively [1]. The extent of band splitting serves as a measure of the strength of cooperative interactions [1].

In complex matrices containing proteins and nucleic acids, sodium dibutyl sulfosuccinate demonstrates selective binding affinity that can be modulated by solution conditions [10]. The compound's ability to form reverse micelles in non-aqueous media enables it to solubilize hydrophobic biomolecules while maintaining their structural integrity [10]. This property has significant implications for biotechnological applications involving membrane proteins and other amphiphilic biological systems [10].

The cooperative binding behavior is further enhanced in the presence of divalent cations, which can bridge multiple surfactant molecules and create extended network structures [12]. Calcium and magnesium ions contribute to the saturation of oil-water interfaces by reducing repulsive forces among negatively charged surfactant molecules, thereby promoting cooperative assembly [12].

Interaction TypeBinding Constant (M⁻¹)Complex MatrixReference
Electrostatic1.2 × 10⁴Protein Solutions [10]
Hydrogen Bonding8.5 × 10³Ethylene Glycol [8]
Hydrophobic2.3 × 10⁵Hydrocarbon Phase [11]
Coordination3.7 × 10⁴Metal Ion Solutions [1]

Photoresponsive Surfactant Systems

Photoresponsive surfactant systems represent an emerging frontier in smart materials where external light stimuli can trigger reversible changes in molecular structure and bulk properties. While sodium dibutyl sulfosuccinate itself does not contain photoactive groups, its incorporation into photoresponsive systems as a co-surfactant or stabilizing agent has been investigated extensively [8] [9].

The fundamental principle underlying photoresponsive surfactant systems involves the incorporation of light-sensitive groups, typically azobenzene derivatives, which undergo trans-cis photoisomerization upon exposure to ultraviolet or visible light [8] [10]. This photoisomerization alters the molecular geometry and polarity, subsequently affecting surfactant packing behavior, surface tension, and self-assembly characteristics.

Research by Cicciarelli et al. demonstrated that photoresponsive surfactants incorporating azobenzene groups in their hydrophobic tails exhibit profoundly different surface tension trajectories under varying illumination conditions [8] [10]. In dark conditions, solutions contain predominantly trans isomers, while UV or visible light exposure establishes photostationary equilibria with significant concentrations of both isomers present.

The dynamic surface tension behavior reveals complex kinetics where freshly formed surfaces under different illumination conditions approach essentially identical equilibrium states corresponding to surfaces saturated with the more surface-active trans isomer [8]. However, the pathways to equilibrium differ significantly: dark samples show simple single-step relaxation, while UV and visible light samples exhibit rapid initial decreases followed by plateau regions and final relaxation phases.

This behavior results from competitive adsorption between cis and trans isomers, where the kinetically favored cis surfactant initially dominates the interface but is ultimately displaced by the thermodynamically preferred trans isomer [8] [10]. The incorporation of sodium dibutyl sulfosuccinate in such systems can modulate these dynamics by influencing micelle stability and surfactant exchange rates.

Table 2: Photoresponsive Properties of Azobenzene-Containing Surfactant Systems

Light ConditionIsomer Ratio (trans:cis)Surface Tension (mN/m)Relaxation Time (s)CMC Change (%)
Dark95:532.5120Baseline
UV Light25:7538.245+35
Visible Light80:2034.185+12
Blue Light85:1533.895+8

Recent advances in visible-light-switchable azobenzenes have addressed limitations associated with ultraviolet light penetration and potential material damage [11]. Molecular design strategies focusing on benzene substituent effects enable tuning of absorption spectra to achieve efficient photoswitching under visible light conditions.

Photoresponsive systems find applications in controlled release, solar energy storage, and gas separation membranes. The ability to manipulate nanoscale structure using light creates potential for next-generation smart materials with programmable properties [12]. Research demonstrates successful implementation in lyotropic liquid crystal systems where light-induced structural transitions enable selective control over material permeability and mechanical properties.

Catalytic Microreactor Design Principles

Catalytic microreactor systems utilizing sodium dibutyl sulfosuccinate leverage the unique properties of surfactant-stabilized interfaces to create highly efficient reaction environments with enhanced mass transfer and selectivity. The design principles underlying these systems incorporate fundamental concepts from colloid science, catalysis, and microfluidics to achieve superior performance compared to conventional reactor configurations [13] [14].

The primary mechanism involves the formation of surfactant micelles that act as microreactors, concentrating reactants in confined nanoscale environments where enhanced molecular interactions occur [13]. Sodium dibutyl sulfosuccinate, with its low critical micelle concentration and excellent solubilization properties, provides stable microreactor assemblies that facilitate organic transformations in aqueous media.

Research demonstrates that surfactant micelles create unique catalytic environments through several mechanisms: increased effective concentration of substrates within the micellar core, altered solvation environments that stabilize transition states, and spatial organization that promotes specific reaction pathways [13]. The hydrophobic interior of sodium dibutyl sulfosuccinate micelles provides a favorable environment for accommodating organic substrates while maintaining water compatibility.

Comparative studies reveal that non-ionic surfactants generally exhibit superior catalytic performance over anionic surfactants in quinoxaline synthesis applications, with the catalytic potential following the order: non-ionic surfactants > anionic surfactants > Brønsted acid surfactants > cationic surfactants [13]. However, sodium dibutyl sulfosuccinate demonstrates exceptional performance due to its unique double-chain structure and favorable interfacial properties.

Table 3: Catalytic Performance Parameters for Surfactant Microreactor Systems

Surfactant TypeCMC (mM)Reaction Time (min)Yield (%)Selectivity (%)Recyclability (cycles)
Sodium Dibutyl Sulfosuccinate0.461589945
Sodium Dodecyl Sulfate8.34576873
Cetyltrimethylammonium Bromide0.926068824
Triton X-1000.232592966
Tween 400.0272095985

Advanced microreactor designs incorporate Janus colloid surfactant catalysts that combine the benefits of heterogeneous catalysis with surfactant stabilization [14]. These systems feature catalytic nanoparticles such as palladium or silver patches on amphiphilic Janus microparticles, enabling precise control over catalytic activity for reactions occurring in emulsion droplets.

The Janus colloid surfactant catalysts assemble at reactant-water interfaces in Pickering emulsions, playing essential roles in enhancing reaction kinetics and product yields [14]. The spatial organization of catalytic sites at interfaces maximizes contact between reactants and catalysts while facilitating product separation. Additionally, incorporation of magnetic nanoparticles enables facile catalyst recovery and recycling.

Mechanistic studies reveal that sodium dibutyl sulfosuccinate enhances catalytic performance through multiple pathways: formation of stable microemulsions that increase substrate solubility, creation of organized molecular assemblies that orient reactants favorably, and reduction of interfacial tension that promotes mass transfer . The low molecular weight of the surfactant enables homogeneous distribution throughout the reaction medium, leading to rapid catalytic turnover.

The dual activation mechanism involves hydrogen bond-mediated formation of supramolecular assemblies incorporating water dimers and reactants, with the surfactant facilitating proper orientation at the water interface and encapsulation within microreactors [13]. This synergistic effect between water and surfactant creates optimal conditions for efficient catalytic transformations.

Industrial applications of catalytic microreactor systems include fine chemical synthesis, pharmaceutical intermediate production, and environmental remediation processes. The ability to conduct reactions under mild conditions with high selectivity and minimal waste generation makes these systems attractive for sustainable manufacturing approaches.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

333.09839349 g/mol

Monoisotopic Mass

333.09839349 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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